3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-

Lipophilicity XLogP3 Drug Design

Researchers investigating monoamine transporter pharmacology require precise molecular tools to dissect how N-alkylation modulates target selectivity and CNS penetration. This N-isopropyl bicifadine analog directly addresses that need by providing a critical SAR probe with a quantifiably distinct profile: an XLogP3 of 3.3 (vs. 2.2 for bicifadine), zero hydrogen bond donors, and altered triple reuptake inhibition ratios. These properties make it indispensable for benchmarking in silico ADME models and validating isomer-resolving analytical methods. Available via custom synthesis from BenchChem with full analytical characterization. Inquire for milligram-to-gram scale quantities and immediate global delivery timelines.

Molecular Formula C15H21N
Molecular Weight 215.33 g/mol
CAS No. 909397-03-1
Cat. No. B12613066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-
CAS909397-03-1
Molecular FormulaC15H21N
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C23CC2CN(C3)C(C)C
InChIInChI=1S/C15H21N/c1-11(2)16-9-14-8-15(14,10-16)13-6-4-12(3)5-7-13/h4-7,11,14H,8-10H2,1-3H3
InChIKeyJWMOYFUYRWBHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)- (CAS 909397-03-1): A Structurally Distinct Bicifadine Analog


3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)- (CAS 909397-03-1) is a synthetic, multiply-substituted 1-aryl-3-azabicyclo[3.1.0]hexane derivative [1]. It belongs to a class of conformationally restricted cyclic amines under investigation for central nervous system (CNS) disorders, including depression and anxiety [1]. The compound is a direct structural analog of bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane), a non-opioid analgesic and triple monoamine reuptake inhibitor (SNDRI) [2]. The key structural modification is an N-isopropyl substituent on the azabicyclo core, replacing bicifadine's secondary amine. This substitution significantly alters the compound's physicochemical profile, particularly its lipophilicity (XLogP3-AA of 3.3 vs. 2.2 for bicifadine) [3][4]. With a molecular formula of C15H21N and a molecular weight of 215.33 g/mol, this compound serves as a critical research tool for structure-activity relationship (SAR) studies exploring the impact of N-alkylation on target selectivity, metabolic stability, and in vivo efficacy within the 3-azabicyclo[3.1.0]hexane pharmacophore [2].

SAR
N-Alkyl substitution impact on monoamine transporter selectivity
QC
Isomer-specific reference for chromatographic method validation
CNS
Physicochemical benchmarking for CNS drug-like space modeling

Why 3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)- Cannot Be Replaced by Generic Analogs


Substituting this compound with a structurally similar but chemically distinct analog like bicifadine, the N-propyl derivative (CAS 909397-02-0), or other 1-aryl-3-azabicyclo[3.1.0]hexanes is scientifically unsound for quantitative research. Small modifications to the N-substituent on the azabicyclo core can cause profound shifts in pharmacological profile. For instance, SAR studies on this scaffold demonstrate that N-alkylation directly influences the ratio of monoamine transporter inhibition (serotonin, norepinephrine, and dopamine), a critical factor for in vivo efficacy and side-effect liability [1]. The replacement of a hydrogen atom with an isopropyl group dramatically increases lipophilicity, as shown by the XLogP3-AA shift from 2.2 to 3.3 [2][3]. This change impacts blood-brain barrier penetration, metabolic pathways, and target binding kinetics in ways that cannot be normalized by dose adjustment. Furthermore, the compound possesses a distinct hydrogen-bonding capacity (zero H-bond donors versus one in bicifadine), which alters its molecular recognition and off-target interaction potential [2][3]. The evidence below quantifies these differentiating physicochemical parameters.

Higher lipophilicity versus bicifadine may shift passive permeability and ADME interpretation
Absence of hydrogen-bond donor alters solubility and molecular recognition behavior
Identical molecular weight to N-propyl isomer; chromatographic identity verification required

Quantitative Differentiation Guide for Procuring 3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-


N-Isopropyl Substitution Increases Lipophilicity: XLogP3-AA Comparison vs. Bicifadine

The N-isopropyl substituent on the target compound significantly increases lipophilicity compared to the unsubstituted parent bicifadine. The computed partition coefficient (XLogP3-AA) for the target is 3.3, while bicifadine has a value of 2.2 [1][2]. This 1.1 log unit increase represents a more than 10-fold higher predicted partition coefficient, which directly influences blood-brain barrier penetration, metabolic clearance, and receptor binding kinetics.

XLogP3-AA
Class-level
Target 3.3 vs Bicifadine 2.2
Δ 1.1 log unit (~12.6× higher)
Supports lipophilicity-dependent permeability screening context
Computed XLogP3-AA; experimental logD may differ
Lipophilicity XLogP3 Drug Design

Elimination of Hydrogen-Bond Donor Capacity: HBD Count Comparison vs. Bicifadine

The target compound is a tertiary amine with zero hydrogen bond donor (HBD) moieties, whereas bicifadine, a secondary amine, possesses one HBD [1][2]. The absence of a donor significantly impacts the compound's ability to participate in specific intermolecular interactions, often correlating with improved passive membrane permeability but reduced aqueous solubility compared to the parent.

H-Bond Donors
Class-level
Target 0 HBD
Bicifadine 1 HBD
May shift solubility and permeability assay outcomes
Computed HBD count; verify with experimental solubility
Solubility Permeability Hydrogen Bonding

Increased Rotatable Bond Count Enhances Conformational Flexibility vs. Bicifadine

The addition of the N-isopropyl group introduces one additional rotatable bond compared to bicifadine. The target compound has 2 rotatable bonds, while bicifadine has only 1 [1][2]. This increase in conformational entropy can affect molecular recognition, crystal packing, and the entropic penalty upon target binding, which are critical for SAR interpretation.

Rotatable Bonds
Class-level
Target 2 vs Bicifadine 1
Additional rotatable bond may affect binding entropy in SAR
Computed count; confirm via conformational analysis
Rotatable Bonds Conformation Molecular Flexibility

Higher Molecular Weight and Heavy Atom Count: Physical Distinction from Bicifadine

The molecular weight of the target compound is 215.33 g/mol, which is 42.08 g/mol heavier than bicifadine's 173.25 g/mol [1][2]. This corresponds to 16 heavy atoms in the target versus 13 in bicifadine [1][2]. This substantial mass difference is critical for distinguishing the two compounds via LCMS or high-resolution mass spectrometry during quality control, synthetic tracking, and metabolite profiling.

MW & Heavy Atoms
Class-level
Target 215.33 g/mol, 16 heavy atoms
Bicifadine 173.25 g/mol, 13 heavy atoms
Enables mass-based analytical discrimination in QC
Calculated values; HRMS verification recommended
Molecular Weight Heavy Atom Count Purity Analysis

N-Isopropyl vs. N-Propyl Substitution: Isomeric Differentiation from CAS 909397-02-0

The target compound is an N-isopropyl isomer, distinct from the N-propyl analog 1-(4-methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane (CAS 909397-02-0) . As structural isomers, they share identical molecular weight (215.33 g/mol) and formula (C15H21N), making them indistinguishable by mass spectrometry alone. However, their distinct InChIKeys (JWMOYFUYRWBHJR-U vs. a different key for the N-propyl form) confirm they are structurally unique entities [1]. This necessitates chromatographic or spectroscopic methods for unambiguous identification during procurement and analytical method development.

InChIKey Identity
Reported
JWMOYFUYRWBHJR-UHFFFAOYSA-N
(distinct from N-propyl isomer)
Requires chromatographic identity verification; MS alone insufficient
InChIKey from PubChem; confirm with authentic standard
Structural Isomer N-alkylation Chromatography

Optimal Application Scenarios for 3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)- Based on Verified Evidence


SAR Probe for N-Alkyl Effects in Monoamine Transporter Inhibition

The compound's distinct physicochemical identity (higher logP, zero HBDs, increased flexibility) makes it a precise molecular tool for dissecting the contribution of N-alkylation to the activity and selectivity of 1-aryl-3-azabicyclo[3.1.0]hexane-based transporter inhibitors [1]. Using this compound alongside bicifadine and other N-alkyl analogs allows researchers to correlate specific structural changes with shifts in serotonin, norepinephrine, and dopamine reuptake inhibition profiles.

Calibration Standard for Isomer-Specific Chromatographic Methods

As a structural isomer of the N-propyl derivative (CAS 909397-02-0), which shares the same molecular formula and weight, this compound is ideally suited for developing and validating HPLC or GC separation methods capable of resolving N-alkyl isomers . Its use as a reference standard ensures the reliable and specific quantification of the target isomer in synthetic mixtures or stability studies.

Physicochemical Benchmarking in CNS Drug Discovery Programs

The computed physicochemical properties (XLogP3 = 3.3, MW = 215.33, TPSA = 3.2 Ų) place this compound within the CNS drug-like chemical space [2]. It serves as a key data point for benchmarking and validating in silico ADME prediction models, particularly for predicting blood-brain barrier penetration rates for rigid, cyclic amine scaffolds, where lipophilicity is a dominant variable.

Application
Selection Property
Validation Focus
N-Alkyl SAR in monoamine transporter studies
N-Isopropyl substitution effect on selectivity
Correlate lipophilicity/HBD changes with transporter inhibition shifts
Isomer-specific chromatographic method development
Structural isomer identity distinct from N-propyl analog
Validate InChIKey-based chromatographic resolution
CNS drug-like space physicochemical benchmarking
Computed logP and TPSA positioning
Validate in silico ADME predictions for rigid amine scaffolds
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